molecular formula C18H19NO7 B4996891 2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone

2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B4996891
M. Wt: 361.3 g/mol
InChI Key: PHKGEAHZDWVSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxy groups and a nitro group on a phenyl ring, along with another phenyl ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Aldol Condensation: The nitrated product is then subjected to an aldol condensation reaction with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the ethanone linkage between the two aromatic rings.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: 2-(4,5-Dimethoxy-2-aminophenyl)-1-(3,4-dimethoxyphenyl)ethanone.

    Oxidation: 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the nitro group may participate in redox reactions, altering the enzyme’s active site and inhibiting its activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Lacks the additional phenyl ring, making it less complex.

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the nitro group and the second aromatic ring.

    2-(4,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone:

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both nitro and methoxy groups on the aromatic rings, which confer distinct electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7/c1-23-15-6-5-11(8-16(15)24-2)14(20)7-12-9-17(25-3)18(26-4)10-13(12)19(21)22/h5-6,8-10H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGEAHZDWVSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.